molecular formula C9H21INPS B14572275 Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide CAS No. 61224-10-0

Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide

Cat. No.: B14572275
CAS No.: 61224-10-0
M. Wt: 333.22 g/mol
InChI Key: PBOMYXDLZQFBDZ-UHFFFAOYSA-M
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Description

Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide typically involves the reaction of triethylphosphine with a suitable methylating agent, followed by the introduction of the imino and sulfanyl groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reagents and desired yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur or phosphorus atoms are oxidized to higher oxidation states.

    Reduction: Reduction reactions can also occur, particularly at the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the organic groups attached to the phosphorus atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of phosphonium salts with different organic groups.

Scientific Research Applications

Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms, where it acts as a mimic of natural substrates.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonium ion can interact with negatively charged sites on proteins, altering their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular processes involving oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Triethylphosphine: A simpler compound with similar reactivity but lacking the imino and sulfanyl groups.

    Tetramethylphosphonium iodide: Another phosphonium salt with different alkyl groups attached to the phosphorus atom.

    Triphenylphosphine: A widely used reagent in organic synthesis, but with phenyl groups instead of ethyl groups.

Uniqueness

Triethyl[(Z)-(methylimino)(methylsulfanyl)methyl]phosphanium iodide is unique due to the presence of both imino and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

CAS No.

61224-10-0

Molecular Formula

C9H21INPS

Molecular Weight

333.22 g/mol

IUPAC Name

triethyl-(N-methyl-C-methylsulfanylcarbonimidoyl)phosphanium;iodide

InChI

InChI=1S/C9H21NPS.HI/c1-6-11(7-2,8-3)9(10-4)12-5;/h6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

PBOMYXDLZQFBDZ-UHFFFAOYSA-M

Canonical SMILES

CC[P+](CC)(CC)C(=NC)SC.[I-]

Origin of Product

United States

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